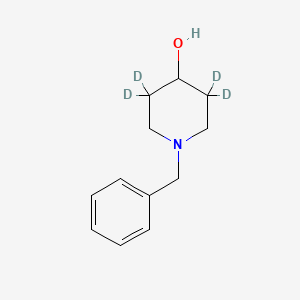

1-Benzyl-4-piperidinol-3,3,5,5-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

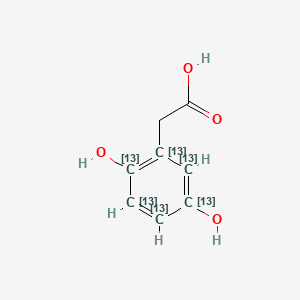

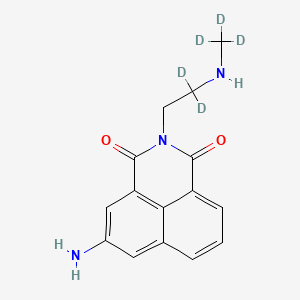

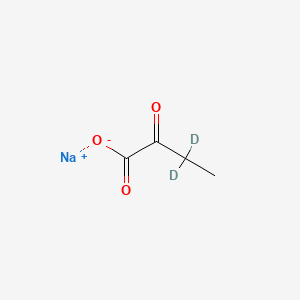

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a labeled substituted piperidine . It is used as a pesticide . The compound has a molecular weight of 195.29 and a molecular formula of C12H13D4NO .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is represented by the SMILES string: [2H]C1 ( [2H])CN (CC2=CC=CC=C2)CC ( [2H]) ( [2H])C1O .Applications De Recherche Scientifique

Synthesis of P2Y12 Antagonists

Piperidine derivatives are used as reactants in the synthesis of P2Y12 antagonists, which are important for the inhibition of platelet aggregation. This application is crucial in developing treatments for thrombotic events .

Development of Molecular Rods

These compounds serve as building blocks in the creation of molecular rods, which are linear molecules that can be used in nanotechnology and materials science for various applications .

Antibacterial Activity

The synthesis of oxazolidinone-quinolone hybrids using piperidine derivatives has been shown to exhibit antibacterial activity. This is significant in the pharmaceutical industry for creating new antibiotics .

Cyclic Prodrug Design

Piperidine derivatives are utilized in the design of cyclic prodrugs of RGD peptidomimetics. These prodrugs can enhance drug delivery and efficacy .

Alcohol Oxidation

In chemical research, these compounds are used as reactants for the oxidation of alcohols, which is a fundamental reaction in organic synthesis .

Ligand Attachment Studies

1-Benzyl-4-hydroxypiperidine has been used to study ligand concentration attached to epoxy-activated Sepharose 6B, which is relevant in bioconjugation and drug development processes .

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

1-Benzyl-4-piperidinol-3,3,5,5-d4 acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it prevents the action of acetylcholine, a neurotransmitter, thereby inhibiting the downstream signaling pathways activated by this neurotransmitter.

Biochemical Pathways

The antagonistic action of 1-Benzyl-4-piperidinol-3,3,5,5-d4 on the muscarinic acetylcholine receptor affects various biochemical pathways. For instance, it can influence the G-protein coupled receptor signaling pathway, which is involved in numerous physiological processes .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-piperidinol-3,3,5,5-d4’s action are primarily due to its antagonistic effect on the muscarinic acetylcholine receptor. By inhibiting the action of acetylcholine, it can modulate various physiological processes mediated by this neurotransmitter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-piperidinol-3,3,5,5-d4. For instance, the presence of other drugs or substances in the body can affect its absorption and metabolism. Moreover, factors such as pH and temperature can impact its stability .

Propriétés

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1O)([2H])[2H])CC2=CC=CC=C2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676240 |

Source

|

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-piperidinol-3,3,5,5-d4 | |

CAS RN |

88227-11-6 |

Source

|

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

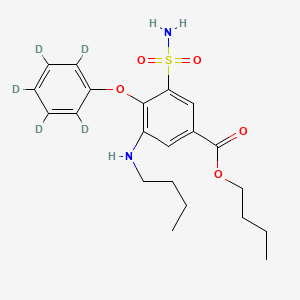

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)